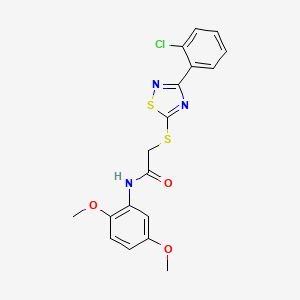
2-((2-chlorobenzyl)thio)-5-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-chlorobenzyl)thio)-5-phenyl-1H-imidazole, also known as CBPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBPI is a heterocyclic compound that contains an imidazole ring and a phenyl group, which make it a versatile molecule for various applications.
Aplicaciones Científicas De Investigación
2-((2-chlorobenzyl)thio)-5-phenyl-1H-imidazole has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antibacterial activities. This compound has also been investigated for its role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 2-((2-chlorobenzyl)thio)-5-phenyl-1H-imidazole is not fully understood, but it is believed to involve the inhibition of enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. This compound may also interact with metal ions and other biomolecules in the body, leading to changes in their function and activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in the brain. This compound has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((2-chlorobenzyl)thio)-5-phenyl-1H-imidazole has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also versatile and can be used for various applications. However, this compound has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in some studies.
Direcciones Futuras
For the study of 2-((2-chlorobenzyl)thio)-5-phenyl-1H-imidazole include investigating its role in the treatment of neurological disorders, developing it as a fluorescent probe for metal ion detection, and exploring its potential use in the treatment of fungal and bacterial infections.
Métodos De Síntesis
The synthesis of 2-((2-chlorobenzyl)thio)-5-phenyl-1H-imidazole involves the reaction between 2-chlorobenzyl chloride and 2-mercapto-1H-imidazole-5-carboxylic acid in the presence of a base. The reaction results in the formation of this compound as a white solid. The purity of the compound can be improved by recrystallization using a suitable solvent.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-14-9-5-4-8-13(14)11-20-16-18-10-15(19-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCDYGYJWZQGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2621694.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2621695.png)
![4,4,11,11-tetramethyl-N-[4-(3-methylbutoxy)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2621696.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2621697.png)
![Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2621699.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine](/img/structure/B2621702.png)
![Tert-butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2621703.png)





![4-[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2621716.png)
